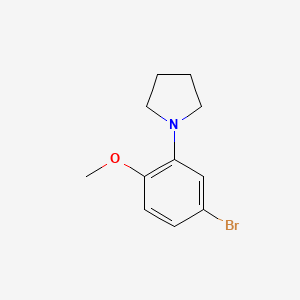

1-(5-Bromo-2-methoxyphenyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(5-bromo-2-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMKXQUTBZRJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine typically involves the reaction of 5-bromo-2-methoxybenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(5-Bromo-2-methoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide or potassium fluoride.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methoxy group to a hydroxyl group. Typical reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide would yield 1-(5-iodo-2-methoxyphenyl)pyrrolidine .

Scientific Research Applications

Medicinal Chemistry

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is being explored as a potential pharmacophore in drug development. Its structure allows it to interact with various biological targets, which is crucial for designing new therapeutic agents.

Case Study: Anticancer Activity

Recent studies have demonstrated the anticancer properties of pyrrolidine derivatives similar to this compound. For instance, a study found that derivatives exhibited significant cytotoxicity against A549 human lung adenocarcinoma cells. The MTT assay indicated that certain compounds reduced cell viability by up to 66% at a concentration of 100 µM after 24 hours.

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| This compound | A549 | 66% at 100 µM |

Chemical Biology

The compound serves as a tool for studying biological pathways and mechanisms. Its unique structure can facilitate the exploration of enzyme interactions, potentially leading to the discovery of new biochemical pathways.

Mechanism of Action

Compounds with similar structures have been utilized in Suzuki–Miyaura coupling reactions, suggesting that this compound may participate in forming carbon-carbon bonds, which is essential for synthesizing complex organic molecules.

Materials Science

In materials science, this compound can be used to synthesize advanced materials with specific electronic or optical properties. The presence of bromine and methoxy groups enhances its reactivity and potential applications in creating novel materials.

Comparative Analysis with Related Compounds

The biological activity of pyrrolidine derivatives is influenced by the substituents on the phenyl ring. Comparative studies indicate that halogen substituents enhance activity.

| Compound | Activity Type | Comparison |

|---|---|---|

| 1-(5-Bromo-2-fluorobenzoyl)pyrrolidine | Anticancer | Less potent than the methoxy derivative |

| 1-(5-Fluoro-2-methylphenyl)sulfonyl)pyrrolidine | Antimicrobial | Similar efficacy but lower selectivity |

Antimicrobial Activity

Pyrrolidine derivatives have shown promise in antimicrobial applications. Compounds structurally related to this compound have been tested against multidrug-resistant strains of Staphylococcus aureus.

Table: Antimicrobial Efficacy

| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | < 10 µg/mL |

| Similar Pyrrolidine Derivative | Escherichia coli | < 20 µg/mL |

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pyrrolidine ring provides structural stability and contributes to the overall binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)

- Molecular Formula: C₁₂H₁₀BrNO (MW 272.12).

- Key Differences : Replaces the pyrrolidine ring with a pyridine ring (aromatic, nitrogen-containing heterocycle).

- Properties: Pyridine’s aromaticity reduces basicity compared to pyrrolidine. Higher lipophilicity due to the methoxy group .

1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 1033201-57-8)

- Molecular Formula : C₁₀H₁₁BrN₂O₂ (MW 287.11).

- Key Differences : Substitutes the methoxy group with a 2-nitro substituent (electron-withdrawing).

- Properties :

Pyrrolidine,1-[(5-bromo-2-methoxyphenyl)sulfonyl]- (CAS 691381-10-9)

- Molecular Formula: C₁₁H₁₄BrNO₃S (MW 320.20).

- Key Differences : Incorporates a sulfonyl group (-SO₂-) between the phenyl and pyrrolidine rings.

- Likely altered pharmacokinetics due to sulfonyl electronegativity .

KCNK3 Channel Inhibition

- 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b): IC₅₀ = 19 ± 2.1 µM for hKCNK3 inhibition.

- Brachyamide A (4b) : IC₅₀ = 32 ± 11 µM.

- 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]-pyrrolidine (3b): IC₅₀ = 44 ± 6.7 µM .

Comparison :

- The target compound lacks the extended unsaturated acyl chains seen in these analogues, which are critical for channel inhibition.

- Methoxy and bromo groups may confer moderate activity but require empirical validation.

TRP Channel Interactions

Pharmacological Potential

- Target Compound: Limited data, but structural simplicity suggests utility as a scaffold for drug discovery.

- Pyridine Analogues : Explored in medicinal chemistry for kinase inhibition or antimicrobial activity .

- Sulfonyl Derivatives : Common in protease inhibitors (e.g., HIV-1 protease) due to sulfonyl interaction with catalytic residues .

Biological Activity

1-(5-Bromo-2-methoxyphenyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromo and methoxy group on the phenyl moiety. These substituents are crucial for its biological activity, influencing interactions with molecular targets such as enzymes and receptors.

The mechanism of action of this compound involves:

- Target Interaction : The compound interacts with specific enzymes or receptors, which may lead to alterations in cellular processes. The bromine and methoxy groups enhance binding affinity to these targets, contributing to its biological effects.

- Influence on Biochemical Pathways : It modulates various signaling pathways, including those involved in cell proliferation and apoptosis. The pyrrolidine structure provides stability, facilitating effective binding to biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance:

- In vitro Studies : Research indicates that certain pyrrolidine derivatives show promising activity against human lung (A549) and liver (HepG2) cancer cell lines. Notably, compounds derived from this compound have displayed IC50 values ranging from 34.99 to 86.53 µM against these cell lines, suggesting a selective cytotoxic effect compared to standard treatments .

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4c | A549 | 34.99 | 0.96 |

| 4m | HepG2 | 41.56 | 0.49 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Study on Anticancer Activity : In a comparative study, various pyrrolidine derivatives were synthesized and tested against A549 and HepG2 cell lines. The results indicated that modifications to the bromine and methoxy groups significantly affected the anticancer potency, with some compounds outperforming traditional chemotherapeutics like artemisinin .

- Antimicrobial Evaluation : Another study focused on testing the antibacterial effects of multiple pyrrolidine derivatives against a range of bacterial strains, revealing that halogen substitutions enhance antimicrobial activity significantly .

Q & A

Q. What are the recommended synthetic routes for 1-(5-Bromo-2-methoxyphenyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves bromination of a methoxyphenyl precursor followed by pyrrolidine introduction. For example, brominated pyridine derivatives (e.g., 5-bromo-2-methoxypyridine ) undergo Suzuki-Miyaura coupling or Buchwald-Hartwig amination with pyrrolidine. Optimization includes:

- Catalyst selection : Pd(PPh₃)₄ for coupling reactions.

- Solvent effects : Use polar aprotic solvents (DMF, THF) to enhance reactivity .

- Temperature control : 80–120°C for 12–24 hours to ensure completion .

Table 1 : Synthetic analogs and their conditions (from evidence):

| Precursor | Reaction Type | Yield | Reference |

|---|---|---|---|

| 5-Bromo-2-methoxypyridine | Buchwald-Hartwig | 65–75% | |

| 3-Bromo-2-hydroxypyridine | Nucleophilic substitution | 50–60% |

Q. How can researchers characterize this compound using spectroscopic and analytical methods?

- Methodological Answer :

- NMR : Analyze H and C spectra to confirm substitution patterns. The methoxy group ( ~3.8 ppm) and pyrrolidine protons ( 1.5–3.0 ppm) are key identifiers .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 256.07 g/mol for C₁₁H₁₄BrNO).

- X-ray Crystallography : Use SHELX for structure refinement. For disordered regions, apply TWINAB commands to resolve ambiguities .

Q. What are the key reactivity patterns of the bromine and methoxy groups in this compound?

- Methodological Answer :

- Bromine : Participates in cross-coupling (e.g., Suzuki with boronic acids) or nucleophilic substitution (e.g., with amines). Steric hindrance from the methoxy group may reduce reactivity at the ortho position .

- Methoxy Group : Resistant to hydrolysis under mild conditions but can be demethylated with BBr₃ in dichloromethane at -78°C .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure determination?

- Methodological Answer :

- Data Collection : Use high-resolution ( Å) X-ray data to minimize errors.

- Refinement : Apply SHELXL’s PART and SUMP commands to model disorder. For example, split the pyrrolidine ring into two conformers with occupancy refinement .

- Validation : Check R-factor convergence () and validate using CCDC tools.

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. computational predictions)?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to simulate NMR spectra. Compare with experimental data to identify discrepancies .

- Dynamic Effects : Consider rotational barriers in the methoxyphenyl group causing signal broadening. Variable-temperature NMR (e.g., -40°C to 25°C) can resolve this .

Q. What strategies are effective for studying the compound’s regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Directing Group Analysis : The methoxy group directs electrophiles to the para position, while bromine deactivates the ring. Use nitration (HNO₃/H₂SO₄) or halogenation (NBS) to test selectivity .

- Isotopic Labeling : Introduce C at the methoxy carbon to track electronic effects via C NMR .

Q. How can researchers optimize purification methods for high-purity this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane (3:7). For polar impurities, switch to reverse-phase HPLC (C18 column, acetonitrile/water) .

- Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystal growth. Monitor purity via melting point (lit. ~120–125°C) .

Data Contradiction Analysis

Q. How to interpret conflicting mass spectrometry and elemental analysis results?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.